An In-depth Technical Guide to N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine: A Protein Kinase C Inhibitor
An In-depth Technical Guide to N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine: A Protein Kinase C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine (Myr-KRTLR) is a synthetic, cell-permeable lipopeptide that functions as a potent inhibitor of Protein Kinase C (PKC). This document provides a comprehensive technical overview of Myr-KRTLR, including its chemical properties, mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its study. It is intended to serve as a resource for researchers investigating PKC signaling pathways and developing novel therapeutic agents.
Introduction and Chemical Identity
N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine is a hexapeptide with the sequence Lys-Arg-Thr-Leu-Arg, to which a myristoyl group (a saturated 14-carbon fatty acid) is covalently attached to the N-terminal amino group of lysine. This myristoylation is a critical modification that confers cell permeability and is essential for its inhibitory activity[1]. The peptide is designed as an analogue of a PKC substrate, enabling it to interact with the enzyme's active site[1].
It is crucial to distinguish this peptide from "Myristoyl Hexapeptide-16," a cosmetic ingredient with a different amino acid sequence (commonly cited as Leu-Lys-Lys-Thr-Glu-Thr or Myr-Leu-Lys-Lys-Ala-Leu-Lys) and function (stimulation of keratin genes for hair and eyelash growth)[2]. The subject of this guide, Myr-KRTLR, is primarily a research tool for studying PKC inhibition.
Physicochemical Properties
The fundamental properties of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N2-(1-oxotetradecyl)-L-lysyl-L-arginyl-L-threonyl-L-leucyl-L-arginine | [3] |
| Synonyms | Myr-KRTLR-OH, N-M-KRTLR | [3] |
| CAS Number | 125678-68-4 | [3][4] |
| Molecular Formula | C42H82N12O8 | [3][4] |
| Molecular Weight | 883.18 g/mol | [3][4] |
| Storage Temperature | -15°C to -20°C | [3] |
Mechanism of Action: Inhibition of Protein Kinase C
Protein Kinase C represents a family of serine/threonine kinases that are central to signal transduction, controlling cellular processes such as proliferation, differentiation, and apoptosis[1]. Myr-KRTLR functions as a novel PKC inhibitor through a dual mechanism:
-
Interaction with Cofactors: It interacts with phosphatidylserine (PS), a phospholipid cofactor required for the activation of conventional PKC isoforms[1].
-
Competition with Substrate: It competes with the phosphoacceptor protein substrate for binding to the catalytic domain of PKC[1].
The myristoyl group is indispensable for this inhibitory action; the non-myristoylated peptide (KRTLR) lacks significant inhibitory activity[1]. This suggests that the lipid moiety facilitates the peptide's interaction with the enzyme-lipid complex or the enzyme's catalytic region. Myr-KRTLR inhibits both the full, cofactor-dependent PKC enzyme and its constitutively active catalytic fragment (generated by limited proteolysis), indicating a direct interaction with the core kinase domain[1].
Signaling Pathway Diagram
The following diagram illustrates the canonical activation pathway of conventional PKC and the points of inhibition by N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine.
Quantitative Data
The inhibitory potency of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine has been quantified in vitro. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target Enzyme | IC50 Value | Comments | Reference |
| Ca²⁺- and Phosphatidylserine-activated PKC | 75 µM | The non-myristoylated peptide showed no inhibitory activity. | [1] |
| Catalytic Fragment of PKC | 200 µM | Inhibition by competition with the histone IIIS substrate. | [1] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine.
In Vitro Protein Kinase C Inhibition Assay (Radioactive Method)
This protocol is a representative method based on common procedures for measuring PKC activity using a radioactive phosphate donor and a peptide substrate[5].
Objective: To determine the IC50 of Myr-KRTLR for PKC.
Materials:
-
Purified Protein Kinase C enzyme.
-
N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine (Myr-KRTLR).
-
PKC Substrate Peptide (e.g., Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu)[6].
-
Lipid Activator Solution: 0.5 mg/mL phosphatidylserine and 0.05 mg/mL diacylglycerol, sonicated on ice before use[5].
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.
-
Magnesium/ATP Cocktail: 75 mM MgCl₂, 500 µM ATP in ADB[5].
-
[γ-³²P]ATP (approx. 3000 Ci/mmol).
-
P81 Phosphocellulose Paper.
-
0.75% Phosphoric Acid.
-
Scintillation Counter and fluid.
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of Myr-KRTLR in ADB to achieve final assay concentrations ranging from 1 µM to 500 µM. Include a no-inhibitor control.
-
Prepare Master Mix: For each reaction, prepare a master mix containing:
-
10 µL Substrate Peptide (final concentration ~25 µM).
-
10 µL Lipid Activator Solution.
-
10 µL Purified PKC enzyme (25-100 ng) diluted in ADB.
-
-
Set Up Reactions: In microcentrifuge tubes on ice, add 10 µL of the appropriate Myr-KRTLR dilution or ADB (for control).
-
Add Master Mix: Add 30 µL of the Master Mix to each tube.
-
Initiate Kinase Reaction: Prepare the radioactive ATP mix by diluting [γ-³²P]ATP in the Magnesium/ATP Cocktail. Start the reaction by adding 10 µL of this mix to each tube. Vortex gently.
-
Incubation: Incubate the reactions at 30°C for 10 minutes. The reaction should be linear within this timeframe[5].
-
Stop Reaction and Spot: Stop the reaction by spotting 25 µL of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.
-
Washing: Allow the paper to air dry for 30 seconds, then wash extensively (5-10 times) with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone and let the papers dry completely.
-
Quantification: Place each P81 paper in a scintillation vial with scintillation fluid and measure the ³²P incorporation using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each Myr-KRTLR concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
Cellular and Biological Effects
The cell-permeable nature of Myr-KRTLR allows for its use in studies on intact cells. Its primary documented biological effect is the downstream consequence of PKC inhibition.
-
Inhibition of T-Cell Activation: In the human leukemic T-cell line (Jurkat), Myr-KRTLR has been shown to inhibit the induction of the IL-2 receptor and the production of IL-2, key events in T-cell activation that are known to be PKC-dependent[7].
-
Drug Delivery and Cellular Uptake: The myristoyl group enhances membrane permeability, facilitating the delivery of the peptide into cells[8][9]. This property is leveraged to target intracellular PKC.
Conclusion
N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine is a valuable research tool for the specific inhibition of Protein Kinase C. Its well-characterized mechanism, quantified inhibitory constants, and cell permeability make it suitable for a range of in vitro and cell-based assays. Researchers using this compound should be aware of its distinct identity from cosmetic peptides with similar names to ensure accurate experimental design and interpretation. This guide provides the foundational technical information required for the effective application of Myr-KRTLR in the study of PKC-mediated signaling pathways.
References
- 1. N-myristyl-Lys-Arg-Thr-Leu-Arg: a novel protein kinase C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 125678-68-4 CAS MSDS (MYRISTOYL-LYS-ARG-THR-LEU-ARG-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
